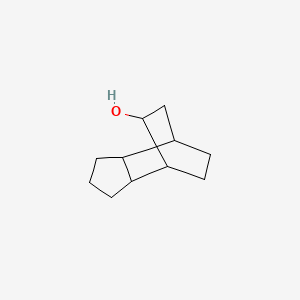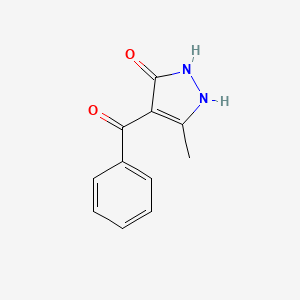
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a phenyl group, a 4-chlorobenzene-1-sulfonyl group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with 4-chlorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Oxidation: Products include sulfonic acids.
Hydrolysis: Products include amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phenyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The sulfonyl group plays a crucial role in this interaction by acting as an electrophilic center that reacts with nucleophiles.
Comparación Con Compuestos Similares
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate can be compared with other similar compounds such as:
Phenyl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of a chlorine atom.
Phenyl (4-nitrobenzene-1-sulfonyl)carbamate: Contains a nitro group, which affects its reactivity and applications.
Phenyl (4-bromobenzene-1-sulfonyl)carbamate: Similar structure with a bromine atom, leading to different chemical properties.
Propiedades
Número CAS |
63924-78-7 |
|---|---|
Fórmula molecular |
C13H10ClNO4S |
Peso molecular |
311.74 g/mol |
Nombre IUPAC |
phenyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-6-8-12(9-7-10)20(17,18)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Clave InChI |
LRMSGUSNBNKMGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
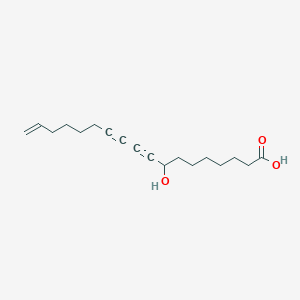
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
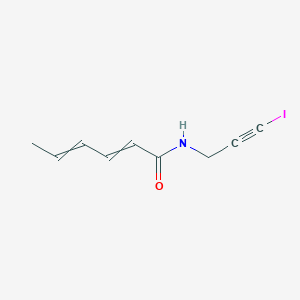
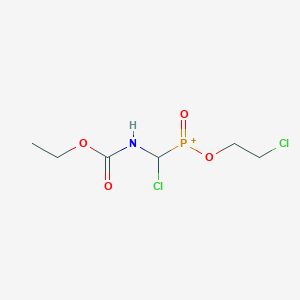
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
